molecular formula C20H17ClF3N3O B2812126 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(4-isopropylphenyl)-1H-pyrrole-2-carboxamide CAS No. 338956-40-4

1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(4-isopropylphenyl)-1H-pyrrole-2-carboxamide

Cat. No.: B2812126
CAS No.: 338956-40-4
M. Wt: 407.82
InChI Key: GFPQVRDONGNFOE-UHFFFAOYSA-N
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Description

1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(4-isopropylphenyl)-1H-pyrrole-2-carboxamide is a complex organic compound known for its unique chemical structure and properties. This compound features a pyrrole ring substituted with a carboxamide group, a chlorinated pyridine ring, and a trifluoromethyl group, making it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(4-isopropylphenyl)-1H-pyrrole-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Substitution on the Pyridine Ring: The chlorinated pyridine ring with a trifluoromethyl group can be prepared through halogenation and subsequent trifluoromethylation reactions.

    Coupling Reaction: The final step involves coupling the pyrrole ring with the substituted pyridine ring using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(4-isopropylphenyl)-1H-pyrrole-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the carboxamide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the chlorinated pyridine ring, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole oxides, while reduction can produce amines. Substitution reactions can result in various substituted pyridine derivatives.

Scientific Research Applications

1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(4-isopropylphenyl)-1H-pyrrole-2-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the production of specialty chemicals and materials, including agrochemicals and polymers.

Mechanism of Action

The mechanism by which 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(4-isopropylphenyl)-1H-pyrrole-2-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(4-methylphenyl)-1H-pyrrole-2-carboxamide
  • 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(4-ethylphenyl)-1H-pyrrole-2-carboxamide

Uniqueness

Compared to similar compounds, 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(4-isopropylphenyl)-1H-pyrrole-2-carboxamide is unique due to the presence of the isopropyl group on the phenyl ring. This structural difference can influence its chemical reactivity, biological activity, and physical properties, making it a distinct compound of interest in various research and industrial applications.

Properties

IUPAC Name

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-propan-2-ylphenyl)pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClF3N3O/c1-12(2)13-5-7-15(8-6-13)26-19(28)17-4-3-9-27(17)18-16(21)10-14(11-25-18)20(22,23)24/h3-12H,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFPQVRDONGNFOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2=CC=CN2C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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